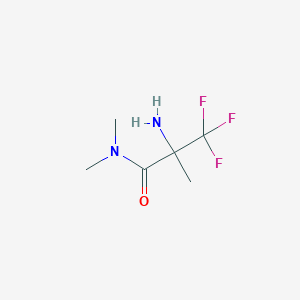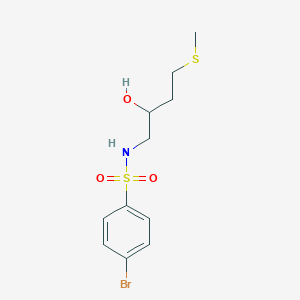
4-Ethyl-5-phenylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-phenylthiophene-2-carboxylic acid is a chemical compound with the CAS Number: 937599-47-8 . It has a molecular weight of 232.3 and its IUPAC name is 4-ethyl-5-phenyl-2-thiophenecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12O2S/c1-2-9-8-11 (13 (14)15)16-12 (9)10-6-4-3-5-7-10/h3-8H,2H2,1H3, (H,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Phenylalkyloxiranecarboxylic Acid Derivatives : A study describes the synthesis of 2-(phenylalkyl)oxirane-2-carboxylic acids and their hypoglycemic activity, showing the potential of thiophene derivatives in developing blood glucose-lowering agents (Eistetter & Wolf, 1982).
Antimicrobial Activity of 2-Aminothiophene Derivatives : Research on the synthesis of substituted 2-aminothiophenes, including ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, has shown significant antimicrobial properties, highlighting the importance of thiophene derivatives in drug development (Prasad et al., 2017).
Material Science and Polymer Chemistry
Polymer Photodetectors Enhancement : A study leveraging modified 3,4-ethylenedioxythiophene demonstrates its use in significantly reducing the dark current of polymer photodetectors, thereby enhancing detectivities. This showcases the role of thiophene derivatives in improving materials for optoelectronic applications (Zhang et al., 2015).
Polycondensation Reaction Optimization : Research focusing on the polycondensation of 3,4-ethylenedioxythiophene for polymer synthesis underlines the importance of thiophene derivatives in creating high-molecular-weight polymers for various applications (Yamazaki et al., 2013).
Supramolecular Chemistry
Supramolecular Liquid-Crystalline Networks : The self-assembly of multifunctional hydrogen-bonding molecules, including thiophene derivatives, to form supramolecular liquid-crystalline networks highlights the potential for creating advanced materials with unique properties (Kihara et al., 1996).
Catalysis
Polymer-Supported Nanocatalysts : The use of poly(3,4-ethylenedioxythiophene) to immobilize metal particle catalysts and reagents demonstrates a novel approach to catalysis, with applications in the hydrogenation of nitrophenol and electro-oxidation of various organic compounds (Sivakumar & Phani, 2011).
Safety and Hazards
The safety information for 4-Ethyl-5-phenylthiophene-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
4-ethyl-5-phenylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-2-9-8-11(13(14)15)16-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTPOYHSXHUJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2957715.png)
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone](/img/structure/B2957716.png)




![N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2957724.png)
![2-Methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate](/img/structure/B2957725.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2957729.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)
![Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate](/img/structure/B2957733.png)
![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)
![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)

